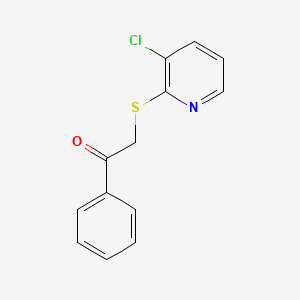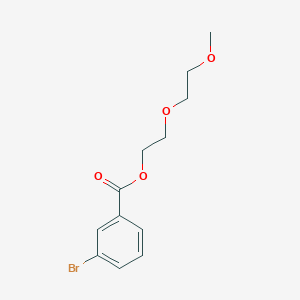
(2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane is a phosphine oxide compound with the molecular formula C20H23OP. It is characterized by the presence of a cyclohexylidene group, an ethyl group, and two phenyl groups attached to a phosphorus atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of cyclohexylideneethylphosphine with diphenylphosphine oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products have diverse applications in catalysis, material science, and organic synthesis .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological molecules and modulate biochemical pathways makes it a candidate for drug development and biomedical applications .
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of (2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethylphosphine oxide: Similar in structure but lacks the cyclohexylidene group.
Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one cyclohexylidene group.
Dicyclohexylphenylphosphine oxide: Contains two cyclohexyl groups and one phenyl group.
Uniqueness
(2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of both cyclohexylidene and ethyl groups attached to the phosphorus atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Propiedades
Número CAS |
13303-59-8 |
|---|---|
Fórmula molecular |
C20H23OP |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
[2-cyclohexylideneethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C20H23OP/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h2-3,6-9,12-16H,1,4-5,10-11,17H2 |
Clave InChI |
IMDIJIVOMGTLIW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


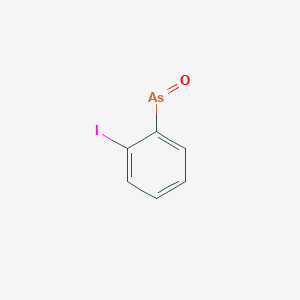

![1-[4-[(4-Acetyl-2-methoxyphenoxy)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14722687.png)
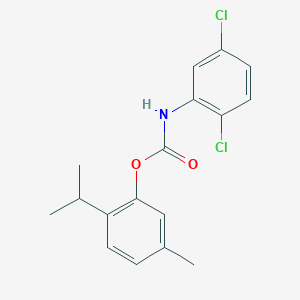


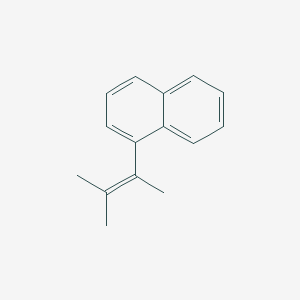
![2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride](/img/structure/B14722705.png)
![N-[4-[[(Z)-hexylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14722711.png)
![17-hydroxy-2,7,10,13,17-pentamethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14722713.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B14722717.png)

